16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate

Pharmaceutical impurity profiling HPLC system suitability Halcinonide synthesis quality control

16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate (CAS 74220-43-2) is a synthetic C21 pregnane steroid belonging to the 4,9(11)-pregnadiene class, characterized by a conjugated 3-oxo-4-ene and an isolated 9(11)-ene system, carrying 16α-hydroxy, 17α-hydroxy, and 21-acetoxy substituents (C23H30O6, MW 402.48). This compound is recognized in multiple pharmacopoeial impurity frameworks as Cortisone Acetate Impurity 3 and Budesonide Impurity 68, and also serves as a key intermediate in the synthesis of triamcinolone acetonide derivatives and halcinonide.

Molecular Formula C23H30O6
Molecular Weight 402.5 g/mol
CAS No. 74220-43-2
Cat. No. B12693631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate
CAS74220-43-2
Molecular FormulaC23H30O6
Molecular Weight402.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(C(CC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O)O
InChIInChI=1S/C23H30O6/c1-13(24)29-12-20(27)23(28)19(26)11-18-16-5-4-14-10-15(25)6-8-21(14,2)17(16)7-9-22(18,23)3/h7,10,16,18-19,26,28H,4-6,8-9,11-12H2,1-3H3/t16-,18+,19-,21+,22+,23+/m1/s1
InChIKeyMHKSVJLDCGZOIC-ZPDKUKPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate (CAS 74220-43-2): Steroidal Impurity Reference Standard Procurement Guide


16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate (CAS 74220-43-2) is a synthetic C21 pregnane steroid belonging to the 4,9(11)-pregnadiene class, characterized by a conjugated 3-oxo-4-ene and an isolated 9(11)-ene system, carrying 16α-hydroxy, 17α-hydroxy, and 21-acetoxy substituents (C23H30O6, MW 402.48) . This compound is recognized in multiple pharmacopoeial impurity frameworks as Cortisone Acetate Impurity 3 and Budesonide Impurity 68, and also serves as a key intermediate in the synthesis of triamcinolone acetonide derivatives and halcinonide [1]. Its unique 4,9(11)-diene architecture—lacking both the 1,2-double bond and the 11-oxygen functionality required for potent glucocorticoid receptor transactivation—defines its distinct analytical and synthetic niche relative to therapeutically active corticosteroids.

Why Generic Substitution Fails for 16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate in Analytical and Synthetic Workflows


Substituting 16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate with a structurally adjacent analog—such as anecortave acetate (CAS 7753-60-8, lacking 16α-OH), 16α-hydroxy prednisolone-9(11)-ene acetate (CAS 77017-20-0, bearing an additional 1,2-double bond), or cortisone acetate (CAS 50-04-4, containing an 11-keto group)—fundamentally alters three measurable parameters essential for method specificity and synthetic fidelity: chromatographic retention time (differing RRT values under standardized pharmacopoeial HPLC conditions), UV absorption profile (shifted λmax due to altered conjugation), and downstream reactivity (the 16α-hydroxy group is a critical handle for acetonide formation in triamcinolone synthesis) [1]. In impurity profiling applications governed by ICH Q3A/Q3B, misidentification of a 4,9(11)-diene-16α,17α-diol impurity as a 1,4,9(11)-triene analog invalidates system suitability tests and can lead to incorrect acceptance decisions, because the two compounds co-elute on non-optimized C18 methods but are distinguishable only under precisely controlled gradient conditions [2].

Quantitative Differentiation Evidence for 16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate vs. Closest Analogs


Chromatographic Selectivity: Relative Retention Time (RRT) Differentiation from Halcinonide Intermediate in Process-Control HPLC

In the process control of halcinonide synthesis, 16alpha,17,21-trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate is generated as an isomeric impurity of the key 16α,17α-dihydroxy intermediate. Under the specified HPLC conditions, this isomer impurity elutes with a relative retention time (RRT) of 0.53 relative to the desired intermediate peak, and constitutes 36.6% of the crude product by area normalization if left uncontrolled [1]. By contrast, the structurally related downstream impurity derived from this isomer (after subsequent synthetic steps) exhibits an RRT of 0.81 with an area percentage of 35.1% [1]. These distinct RRT values provide unambiguous, quantifiable chromatographic differentiation from the main product and from the corresponding downstream impurity, enabling direct method-specific identification.

Pharmaceutical impurity profiling HPLC system suitability Halcinonide synthesis quality control

Molecular Mass and Elemental Composition Differentiation from the 1,4,9(11)-Triene Analog (CAS 77017-20-0)

The target compound (16alpha,17,21-trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate) differs from its closest structural analog, 16alpha,17,21-trihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate (CAS 77017-20-0; Budesonide Impurity 12/33), by exactly one degree of unsaturation: the target possesses a 4,9(11)-diene core (C23H30O6, monoisotopic mass 402.2042, MW 402.48) whereas the comparator contains a 1,4,9(11)-triene core (C23H28O6, monoisotopic mass 400.1886, MW 400.47) [1]. This mass difference of 2.0156 Da (ΔC0H2) is unambiguously resolved by HR-MS and even by unit-resolution LC-MS, enabling definitive differentiation during impurity profiling of budesonide or related corticosteroids .

High-resolution mass spectrometry Impurity identification Budesonide impurity profiling

Lipophilicity (LogP) Differentiation from Cortisone Acetate and Anecortave Acetate

The calculated octanol-water partition coefficient (CLogP) for 16alpha,17,21-trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate is 2.27 [1], which is substantially higher than that of cortisone acetate (experimental LogP ~1.4–1.7) and anecortave acetate (predicted LogP ~1.8–2.0) [2]. This higher lipophilicity arises from the combination of the 4,9(11)-diene system (which eliminates the polar 11-keto group of cortisone acetate) and the presence of three oxygen-bearing substituents concentrated on the D-ring, leaving the steroid backbone relatively hydrophobic. The LogP difference of ≥0.5 log units relative to both comparators translates into predictably longer retention on C18 reversed-phase columns under isocratic conditions, a property that must be accounted for in pharmacopoeial HPLC method development.

Reversed-phase chromatography LogP prediction Method development

16α-Hydroxy Substituent as Key Synthetic Handle: Differentiation from Anecortave Acetate (CAS 7753-60-8) for Downstream Derivatization

The target compound uniquely carries both 16α-hydroxy and 17α-hydroxy groups on the D-ring (C23H30O6, MW 402.48), whereas anecortave acetate (CAS 7753-60-8; Hydrocortisone Acetate EP Impurity E) possesses only a 17α-hydroxy group (C23H30O5, MW 386.48) [1]. This single-oxygen difference (ΔMW = +16.00 Da; elemental composition difference of +O) is functionally critical: the vicinal 16α,17α-diol moiety of the target compound is the requisite precursor for acid-catalyzed acetonide formation, yielding the 16α,17α-isopropylidenedioxy-protected intermediate that is the direct precursor to triamcinolone acetonide and related fluorinated glucocorticoids [1]. Anecortave acetate, lacking the 16α-hydroxy group, cannot undergo this transformation, making it synthetically unsuitable as a substitute.

Steroid intermediate synthesis Triamcinolone acetonide 16α,17α-acetonide formation

Regulatory Identity Traceability: Distinct Pharmacopoeial Impurity Codes vs. Cortisone Acetate and Budesonide API Frameworks

Under current pharmacopoeial frameworks, 16alpha,17,21-trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate is codified under two independent impurity classification systems: (i) as Cortisone Acetate Impurity 3 in the USP/EP monographs for Cortisone Acetate, where related substances must be individually quantified with acceptance criteria per the USP Chromatographic Purity test [1]; and (ii) as Budesonide Impurity 68 under commercial vendor cataloging systems that align with EP impurity profiling requirements . The structurally similar but non-identical 16α-hydroxy prednisolone-9(11)-ene acetate (CAS 77017-20-0) is classified separately as Budesonide Impurity 12/33 and Desonide Impurity M1 . These distinct regulatory identities mandate that analytical laboratories cannot interchange these standards: using Impurity 12 (77017-20-0) to spike an Impurity 3 (74220-43-2) peak in a cortisone acetate monograph method would produce a false-negative system suitability failure or an incorrect relative response factor.

Pharmacopoeial compliance ICH Q3A/Q3B Reference standard procurement

Vendor-Supplied Purity Specification: Quantitative Purity Benchmark Against Procurement Alternatives

Commercially available lots of 16alpha,17,21-trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate are supplied with a minimum HPLC purity specification of 95% (area normalization), as documented by multiple independent vendors including CATO (Budesonide Impurity 68, purity >95%, storage 2–8°C) and Hubei Deao Yanhua Pharmaceutical Technology (Cortisone Acetate Impurity 3, purity 95%+ HPLC, available in 10 mg–200 mg quantities) . This purity level is consistent with the requirements for a pharmaceutical analytical impurity reference standard used in method validation and system suitability testing. By comparison, generic steroid reference compounds with unspecified impurity profiles may contain co-eluting contaminants that compromise quantitative accuracy in spiked impurity recovery experiments.

Reference standard qualification HPLC purity CoA specifications

Validated Application Scenarios for 16alpha,17,21-Trihydroxypregna-4,9(11)-diene-3,20-dione 21-acetate in Analytical and Synthetic Workflows


Cortisone Acetate API Related-Substances Testing: Impurity 3 Peak Identification and System Suitability

In USP/EP cortisone acetate monographs, the chromatographic purity test requires resolution of all process-related impurities, including Impurity 3 (CAS 74220-43-2). This compound serves as the certified reference standard for establishing relative retention time (RRT), determining the relative response factor (RRF) at 254 nm, and demonstrating system suitability via resolution from the cortisone acetate main peak. Without this specific impurity standard, the impurity 3 peak cannot be unambiguously assigned, risking non-compliance with USP acceptance criteria that calculate individual impurity percentages by the formula 1000(C/W)(ri/rS) [1].

Budesonide Impurity Profiling in Stability Studies: Degradation Product Identification

During ICH Q1A(R2) stability testing of budesonide drug substance and drug product, the 4,9(11)-diene-16α,17α-diol 21-acetate (Budesonide Impurity 68, CAS 74220-43-2) may form as a degradation product via dehydration and rearrangement pathways. Spiking experiments with this reference standard at 0.10–0.15% levels relative to the budesonide main peak enable LC-MS/MS identification and quantification of this impurity in stressed samples, a critical component of the impurity profiling section of the CTD Module 3.2.S.3.2 (Impurities) submission [2].

Triamcinolone Acetonide Process Development: Intermediate Quality Control

In the synthesis of triamcinolone acetonide and its 21-acetate prodrug, CAS 74220-43-2 is the immediate downstream intermediate following dihydroxylation of the 16,17-olefin precursor. Quantification of this diol intermediate by HPLC (target purity ≥95% by area) at the penultimate synthetic step ensures that the subsequent acid-catalyzed acetonide protection proceeds with minimal side-product formation. The Molaid synthetic pathway data explicitly maps this compound as the mandatory intermediate between 21-acetoxy-pregna-4,9(11),16-triene-3,20-dione and triamcinolone diacetate [3].

Method Validation for Halcinonide Isomer Impurity Control

Patent CN202410502841 demonstrates that in halcinonide production, a process-specific isomer impurity of the 16α,17α-dihydroxy intermediate (identical to CAS 74220-43-2) is generated at levels up to 36.6% in the crude Step 4 product, and the corresponding downstream impurity persists at 35.1% after subsequent chemistry if not removed [4]. This impurity reference standard is therefore essential for developing and validating a dedicated HPLC method that can quantify and control this isomer at each synthetic stage, from intermediate nd-04 through final halcinonide API, enabling process optimization to reduce the isomer burden to <0.10% in the final drug substance.

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